molecular formula C25H24N2O3 B12050454 1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl benzoate CAS No. 477733-39-4

1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl benzoate

Cat. No.: B12050454
CAS No.: 477733-39-4
M. Wt: 400.5 g/mol
InChI Key: CYDDSRAPIUZZBQ-YZSQISJMSA-N
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Description

1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexylcarbonyl group, a carbohydrazonoyl group, and a naphthyl benzoate moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of cyclohexanecarboxylic acid with hydrazine to form cyclohexylcarbonyl hydrazine. This intermediate is then reacted with 2-naphthyl benzoate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Uniqueness: 1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl benzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

477733-39-4

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

[1-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]naphthalen-2-yl] benzoate

InChI

InChI=1S/C25H24N2O3/c28-24(19-10-3-1-4-11-19)27-26-17-22-21-14-8-7-9-18(21)15-16-23(22)30-25(29)20-12-5-2-6-13-20/h2,5-9,12-17,19H,1,3-4,10-11H2,(H,27,28)/b26-17+

InChI Key

CYDDSRAPIUZZBQ-YZSQISJMSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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